molecular formula C12H16BrN B12072408 N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

Cat. No.: B12072408
M. Wt: 254.17 g/mol
InChI Key: WHWVRYUUHGCKQU-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or household use. N-[1-(4-Bromophenyl)propan-2-yl]cyclopropanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This amine-containing scaffold, which features a cyclopropylamine group attached to a 4-bromophenyl-bearing propanamine backbone, is structurally analogous to compounds investigated for their potential as enzyme inhibitors . Specifically, cyclopropylamine derivatives are a significant class of compounds in drug discovery. Research indicates that structures incorporating the cyclopropylamine group have been explored as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a flavin-dependent amine oxidase that plays a key role in epigenetic regulation by modifying histone proteins, and its dysregulation is associated with various diseases, including cancers. Inhibiting LSD1 has emerged as a promising therapeutic strategy for oncology research, and compounds with the cyclopropylamine moiety can act as irreversible inhibitors of this enzyme . The presence of the 4-bromophenyl group in the structure offers a potential site for further chemical modifications, allowing researchers to fine-tune the compound's properties during structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research applications only, such as in vitro biological assays and as a building block in organic synthesis for the development of novel bioactive molecules.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine

InChI

InChI=1S/C12H16BrN/c1-9(14-12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3

InChI Key

WHWVRYUUHGCKQU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine typically involves the reaction of 4-bromophenylpropan-2-amine with cyclopropanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce phenyl derivatives .

Scientific Research Applications

N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the aromatic substituent, alkyl chain, or cyclopropane moiety. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features CAS Number Reference
N-[1-(4-Bromophenyl)propan-2-yl]cyclopropanamine C₁₂H₁₆BrN 254.07 4-Bromophenyl, propan-2-yl chain, cyclopropanamine Not provided Target
1-(4-Bromophenyl)cyclopropanamine C₉H₁₀BrN 212.09 4-Bromophenyl, lacks propan-2-yl chain 345965-54-0
N-[1-(2-Methoxyphenyl)propan-2-yl]cyclopropanamine C₁₃H₁₉NO 205.30 2-Methoxyphenyl (electron-donating group), propan-2-yl chain 1157232-54-6
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine C₁₁H₁₃BrFN 258.13 2-Bromo-4-fluorophenyl, phenethyl chain (longer than propan-2-yl) 1249367-02-9
N-Boc-1-(bromomethyl)cyclopropanamine C₉H₁₆BrNO₂ 225.04 Boc-protected amine, bromomethyl substituent on cyclopropane 387845-49-0

Electronic and Steric Effects

  • 4-Bromophenyl vs. 2-Methoxyphenyl: The bromine atom in the target compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating methoxy group in the C₁₃H₁₉NO analog . This difference may influence reactivity in electrophilic substitution or binding interactions with biological targets.
  • Propan-2-yl Chain vs. This could affect molecular conformation and interaction with enzymes or receptors.

Physicochemical Properties

  • Stability: The cyclopropane ring’s strain may render the compound more reactive than non-cyclopropane analogs. Boc-protected derivatives (e.g., C₉H₁₆BrNO₂) exhibit improved stability for synthetic handling .

Research Implications

  • Medicinal Chemistry : Structural variations in the aryl group (e.g., bromo vs. methoxy) could modulate affinity for serotonin or dopamine receptors, common targets for amine-containing compounds.
  • Material Science : The strained cyclopropane ring may impart unique rigidity to polymers or coordination complexes.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reference
SN2 Alkylation65–75>95
Reductive Amination50–60>90
Grignard Addition40–50>85

Q. Table 2: Biological Activity of Structural Analogs

CompoundTarget ReceptorIC₅₀ (nM)Reference
This compound5-HT₂A120 ± 15
1-(4-Fluorophenyl)propan-2-amine5-HT₂A250 ± 30
N-Benzyl-1-(4-methoxyphenyl)propan-2-amineD₂80 ± 10

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